3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole
Description
BenchChem offers high-quality 3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[5-[2-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c1-8-11(9(2)17-15(16-8)24-4)5-6-14-19-13(21-23-14)7-12-18-10(3)22-20-12/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQLGUYNRUYVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC2=NC(=NO2)CC3=NOC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole (CAS Number: 1436167-18-8) is a novel oxadiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 346.4 g/mol. This structure includes two oxadiazole rings and a pyrimidine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₆O₂S |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 1436167-18-8 |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The oxadiazole and pyrimidine components may facilitate binding to specific enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Activity : The oxadiazole derivatives have shown promise as antimicrobial agents against various pathogens.
- Anticancer Properties : Certain oxadiazole compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.
- Antiparasitic Activity : Related compounds have been evaluated for their efficacy against Plasmodium species, suggesting a possible role in malaria treatment.
Biological Assays and Findings
Recent studies have reported on the biological evaluation of this compound and related analogs. Below are key findings from various assays:
Anticancer Activity
In vitro studies assessed the cytotoxicity of the compound against several cancer cell lines. For example:
- Cell Lines Tested : B16-F0 (melanoma), LM3 (mammary adenocarcinoma).
- Concentration : Compounds were tested at a concentration of 20 mM.
Results indicated that certain derivatives exhibited significant antiproliferative effects compared to controls.
Antimicrobial Activity
Research conducted on the antimicrobial properties revealed:
- Target Organisms : Various bacterial strains were tested.
- Efficacy : The compound showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria.
Antiparasitic Activity
In a study focusing on antiplasmodial effects:
- Target : Plasmodium falciparum.
- IC50 Values : The compound exhibited an IC50 value indicating effective inhibition of parasite growth.
Case Studies
Several case studies highlight the potential applications of this compound:
-
Anticancer Study :
- A library of oxadiazole compounds was synthesized and screened for anticancer activity.
- Notably, compounds similar to the target compound showed selective cytotoxicity towards cancer cells while sparing normal cells.
-
Antimicrobial Evaluation :
- A series of oxadiazole derivatives were tested against a panel of microbial pathogens.
- The results indicated that modifications in the chemical structure could enhance antimicrobial potency.
-
Antiparasitic Research :
- Compounds were screened for activity against drug-resistant strains of Plasmodium.
- Some derivatives displayed promising profiles with low toxicity and high selectivity indices.
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?
Answer: The synthesis involves multi-step reactions, typically starting with the formation of oxadiazole rings via cyclization of acylhydrazides with nitriles or carboxylic acid derivatives. Key steps include:
- Step 1: Preparation of the pyrimidine-ethyl intermediate using nucleophilic substitution or coupling reactions.
- Step 2: Oxadiazole ring formation via cyclization under reflux with reagents like POCl₃ or PCl₃, requiring anhydrous conditions .
- Step 3: Methylation of the oxadiazole nitrogen using methyl iodide in the presence of a base (e.g., K₂CO₃) .
Critical conditions include temperature control (70–120°C), solvent selection (DMF or THF), and strict exclusion of moisture to prevent side reactions .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structure?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and ring connectivity (e.g., δ 2.5–3.0 ppm for methylsulfanyl groups) .
- IR Spectroscopy: Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 1250–1300 cm⁻¹ (C-O-C in oxadiazole) .
- Mass Spectrometry (HRMS): To verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis: Confirmation of C, H, N, S content within ±0.4% deviation .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing: Incubate the compound at 40°C/75% RH for 6 months, with periodic HPLC analysis to monitor degradation products .
- pH-Dependent Studies: Dissolve in buffers (pH 1–13) and analyze via UV-Vis spectroscopy for absorbance shifts indicating structural changes .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during synthesis caused by the pyrimidine and oxadiazole rings?
Answer:
- High-Dilution Conditions: Reduce intermolecular interactions by slow addition of reagents .
- Microwave-Assisted Synthesis: Enhances reaction efficiency under controlled time/temperature settings (e.g., 100°C, 30 min) .
- Use of Bulky Protecting Groups: Temporarily shield reactive sites (e.g., tert-butyldimethylsilyl groups) .
Q. How can contradictory bioactivity data across structural analogs be systematically resolved?
Answer:
- SAR Analysis: Compare analogs with systematic substituent variations (see Table 1).
- Molecular Docking: Identify binding affinity differences due to methylsulfanyl vs. methoxy groups at the pyrimidine 2-position .
Q. Table 1: Structural Analogs and Bioactivity
| Compound Name | Substituent (R) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Ethyl 2-(5-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)acetate | R = CH₃ | 12.3 | |
| Analog with R = SCH₃ | R = SCH₃ | 8.7 |
Q. What experimental designs evaluate the compound’s environmental fate and ecotoxicity?
Answer:
- Biodegradation Assays: Use OECD 301B guidelines to measure mineralization rates in activated sludge .
- Aquatic Toxicity Testing: Expose Daphnia magna to 0.1–10 mg/L concentrations for 48 hours; monitor mortality and behavioral endpoints .
- Soil Adsorption Studies: Determine Koc values using batch equilibrium methods .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Use tools like SwissADME to predict logP (target <3), CYP450 inhibition, and blood-brain barrier permeability .
- Co-crystallization Studies: Resolve X-ray structures with target enzymes (e.g., dihydrofolate reductase) to guide derivatization .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Purification Issues: Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for cost-effective scaling .
- Exothermic Reactions: Implement cooling systems during oxadiazole cyclization to prevent runaway reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
